molecular formula C14H16O3 B11989608 7-Butoxy-4-methylchromen-2-one CAS No. 85389-86-2

7-Butoxy-4-methylchromen-2-one

Cat. No.: B11989608
CAS No.: 85389-86-2
M. Wt: 232.27 g/mol
InChI Key: FIBWFIHURYJGEP-UHFFFAOYSA-N
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Description

7-Butoxy-4-methylchromen-2-one is a synthetic coumarin derivative designed for advanced chemical and pharmaceutical research. This compound features a butoxy group at the 7-position and a methyl group at the 4-position of the core chromen-2-one structure. It serves as a key chemical intermediate for synthesizing and biologically evaluating more complex molecules. This compound is of significant interest in medicinal chemistry, particularly in developing ligands for central nervous system (CNS) targets. Its core structure is analogous to other alkyloxy-substituted 4-methylcoumarins, which are extensively investigated for their high binding affinity to serotonin receptors (e.g., 5-HT 1A and 5-HT 2A ) . Researchers utilize such scaffolds in early-stage drug discovery for psychiatric and neurological disorders, including depression, schizophrenia, and Alzheimer's disease . The coumarin nucleus also shows promise in multi-target-directed ligand (MTDL) strategies for neurodegenerative diseases, acting as a platform for designing inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO) . Key Research Applications: • A versatile building block for synthesizing novel piperazine-coupled coumarin libraries via further functionalization . • A core structure for investigating structure-activity relationships (SAR) with G-protein coupled receptors (GPCRs), such as serotonin receptors . • A potential precursor in developing multi-target ligands for neurodegenerative conditions . Note: This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85389-86-2

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

7-butoxy-4-methylchromen-2-one

InChI

InChI=1S/C14H16O3/c1-3-4-7-16-11-5-6-12-10(2)8-14(15)17-13(12)9-11/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

FIBWFIHURYJGEP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Butoxy-4-methyl-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarin derivatives and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For 7-Butoxy-4-methyl-chromen-2-one, the reaction can be carried out using 4-methylresorcinol and ethyl butoxyacetate under acidic conditions .

Industrial Production Methods: Industrial production of 7-Butoxy-4-methyl-chromen-2-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Butoxy-4-methyl-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Applications

1. Antitubercular Activity

Recent studies have highlighted the potential of 7-butoxy-4-methylchromen-2-one and its derivatives as effective antitubercular agents. For instance, 7-amino-4-methylcoumarin, closely related to this compound, demonstrated significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 1 mg/L. This suggests that modifications to the coumarin structure can enhance its efficacy against both drug-susceptible and multidrug-resistant strains of tuberculosis .

2. Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. A series of derivatives, including those with piperazine moieties, were designed to target serotonin receptors (5-HT1A and 5-HT2A). Compounds such as 6-acetyl-7-(4-[4-(3-bromophenyl)piperazin-1-yl]butoxy)-4-methylchromen-2-one exhibited high affinity for these receptors, indicating potential use in treating neurodegenerative diseases like Alzheimer's .

Fluorescent Materials

1. Polymer Applications

Coumarin derivatives are widely utilized in the synthesis of polymeric fluorescent compounds. Research has shown that incorporating 7-hydroxy-4-methylcoumarin into polymer matrices can enhance their luminescent properties. These materials have applications in dye lasers and dye-sensitized solar cells due to their excellent light stability and fluorescence characteristics .

2. Light Stability in Paper Products

A study demonstrated that polymeric fluorescent compounds based on coumarin derivatives improved the light stability of high-yield pulp paper. The integration of these compounds into paper products not only enhances their aesthetic qualities but also extends their durability under UV exposure .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Description Key Findings
Antitubercular ActivityEffective against Mycobacterium tuberculosisMIC as low as 1 mg/L; potential synergy with existing antitubercular drugs .
Neuroprotective EffectsTargets serotonin receptors for neuroprotectionHigh affinity for 5-HT1A receptors; potential for treating Alzheimer's disease .
Fluorescent MaterialsUsed in polymeric fluorescent compoundsEnhances luminescence and light stability; applications in dye lasers and solar cells .
Light Stability in PaperImproves durability and aesthetic qualities of paper productsPositive effects on light stability observed .

Mechanism of Action

The mechanism of action of 7-Butoxy-4-methyl-chromen-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial and anticancer effects. The compound’s ability to chelate metal ions also contributes to its antioxidant properties .

Comparison with Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly influences electronic, steric, and solubility properties:

Compound Name Substituent at Position 7 Key Characteristics
This compound Butoxy (-O(CH₂)₃CH₃) Moderate lipophilicity (longer chain); enhances membrane permeability .
4-Aminomethyl-7-methoxy-chromen-2-one Methoxy (-OCH₃) Higher polarity; reduced lipophilicity compared to butoxy derivatives .
7-[(4-tert-Butylbenzyl)oxy]-4-propylchromen-2-one tert-Butylbenzyloxy Bulky substituent; may hinder crystallization and reduce solubility .
7-(6-Bromohexyloxy)-4-methylchromen-2-one Bromohexyloxy Reactive bromine atom; serves as an intermediate for further functionalization .
3-Phenyl-7-(isopropoxy)-4H-chromen-4-one Isopropoxy (-OCH(CH₃)₂) Branched alkoxy; steric hindrance alters binding interactions .

Key Observations :

  • Butoxy vs. Methoxy : The butoxy group in this compound increases lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.0), favoring passive diffusion across biological membranes .
  • Bromohexyloxy : The bromine atom enables nucleophilic substitution reactions, making this compound a versatile synthetic intermediate .

Substituent Variations at Position 4

Position 4 substituents modulate steric effects and electronic distribution:

Compound Name Substituent at Position 4 Impact on Properties
This compound Methyl (-CH₃) Minimal steric hindrance; stabilizes the chromenone core via electron donation .
4-Propylchromen-2-one derivatives Propyl (-CH₂CH₂CH₃) Increased lipophilicity (logP ~4.0); may enhance binding to hydrophobic targets .
4-Aminomethylchromen-2-one derivatives Aminomethyl (-CH₂NH₃⁺) Introduces hydrogen-bonding capacity; improves solubility in polar solvents .

Key Observations :

  • Methyl vs.
  • Aminomethyl: The charged amino group enhances water solubility, making it suitable for formulations requiring aqueous compatibility .

Structural Isomerism and Additional Substituents

Differences in chromenone ring substitution and additional functional groups further distinguish analogs:

Compound Name Structural Features Functional Implications
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one Chromen-4-one core; toluene and branched alkoxy substituents Chromen-4-one isomer alters electron distribution; toluene ring enables π-π stacking .
7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methylchromen-2-one Conjugated benzylidene-ketone substituent Extended conjugation enhances UV absorption; potential for photodynamic applications .
4-Butyl-7-[(4-methoxybenzyl)oxy]-8-methylchromen-2-one 8-Methyl and 4-methoxybenzyloxy groups Multiple substituents increase molecular weight; may reduce metabolic clearance .

Key Observations :

  • Chromen-2-one vs. Chromen-4-one : The ketone position (C2 vs. C4) alters resonance stabilization and dipole moments, affecting intermolecular interactions .
  • Conjugated Substituents : The benzylidene-ketone group in introduces planar conjugation, which could enhance fluorescence properties .

Physicochemical and Spectral Comparisons

  • 1H-NMR Shifts: Methoxy protons (e.g., 7-methoxy derivatives) resonate at δ3.87, while butoxy protons appear upfield (δ1.0–1.6 for CH₂ and CH₃ groups) due to shielding effects . Aromatic protons in chromenone cores typically appear between δ6.4–7.5, with shifts influenced by substituent electron-withdrawing/donating effects .
  • Crystallography :
    • Bulky substituents (e.g., tert-butylbenzyloxy) disrupt coplanarity, leading to varied crystal packing compared to linear alkoxy chains .

Biological Activity

7-Butoxy-4-methylchromen-2-one, also known by its CAS number 85389-86-2, is a synthetic compound belonging to the chromen-2-one family. This compound has gained attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The structure of this compound features a butoxy group at the 7-position and a methyl group at the 4-position of the chromen-2-one scaffold. This unique arrangement contributes to its biological activity.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
CAS Number85389-86-2

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study screened various coumarin derivatives against Mycobacterium tuberculosis, revealing that several compounds demonstrated growth inhibition exceeding 50% at concentrations of 50 µM. Specifically, compounds with structural similarities to this compound showed promising minimum inhibitory concentration (MIC) values ranging from 8.31 to 29.70 µM .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The compound exhibited significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to free radicals, effectively neutralizing them and reducing cellular damage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the modulation of cell cycle progression and induction of caspase-dependent pathways .

Case Studies

  • Study on Antimycobacterial Activity : In a study published in Molecules, researchers synthesized a series of coumarin derivatives, including those based on this compound. The results indicated that these compounds could inhibit M. tuberculosis effectively, with one derivative achieving an MIC of approximately 6.5 µM .
  • Antioxidant Evaluation : A comparative study assessed the antioxidant activities of various coumarin derivatives using DPPH radical scavenging assays. Results showed that this compound had a higher scavenging capacity than several other tested compounds, indicating its potential as a therapeutic agent in oxidative stress-related conditions.
  • Anticancer Mechanisms : Research conducted on the effects of this compound on cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The study concluded that the compound's ability to induce apoptosis could be attributed to its interaction with specific molecular targets involved in cell survival pathways .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression and oxidative stress.
  • Receptor Modulation : It can bind to receptors associated with inflammation and apoptosis, leading to altered signaling pathways that promote cell death in cancer cells.

Q & A

Q. What are the common synthetic routes for 7-Butoxy-4-methylchromen-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves alkylation of a hydroxy-chromenone precursor. For example, substituting a hydroxyl group at the 7-position with a butoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone) . Optimization strategies include:
  • Temperature : Reactions often proceed at reflux (60–80°C) to enhance reactivity without decomposition .
  • Catalyst : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency .
  • Purification : Column chromatography (petroleum ether/ethyl acetate gradients) isolates the product with >95% purity .
    Table 1 : Example conditions for analogous chromenone alkylation:
PrecursorAlkylating AgentSolventYieldReference
7-Hydroxy-4-methylchromen-2-one1-BromobutaneAcetone66.8%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the butoxy methylene protons (δ 3.9–4.1 ppm) and the chromenone carbonyl carbon (δ 160–165 ppm) .
  • IR Spectroscopy : The C=O stretch (1700–1720 cm⁻¹) and C-O-C (butoxy) stretch (1250–1270 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks, with fragmentation patterns aligning with chromenone scaffolds .

Q. What in vitro assays are used to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Activity : Agar diffusion assays against E. coli and S. aureus with zone-of-inhibition measurements .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can structural contradictions in bioactivity data between this compound and its analogs be resolved?

  • Methodological Answer :
  • SAR Studies : Compare substituent effects. For example, replacing butoxy with smaller alkoxy groups (e.g., methoxy) may reduce lipophilicity and alter membrane permeability .
  • Statistical Validation : Use ANOVA to assess variability in dose-response curves across multiple replicates .
  • Metabolic Profiling : LC-MS/MS to identify metabolites that may deactivate the compound in certain assays .

Q. What computational approaches predict the reactivity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or topoisomerases) .
  • DFT Calculations : Gaussian 09 to map electron density around the chromenone core, identifying nucleophilic/electrophilic sites .
  • MD Simulations : GROMACS to study stability of ligand-protein complexes over 100-ns trajectories .

Q. How is X-ray crystallography applied to confirm the structure of this compound?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation from ethanol/acetone mixtures yields single crystals .
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) on a diffractometer; resolve structures using SHELX .
  • Challenges : Disorder in the butoxy chain requires constraints during refinement. R factors < 0.05 indicate high confidence .

Q. What strategies improve the solubility of this compound without losing bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the 4-methyl group, hydrolyzed in vivo to the active form .
  • Formulation : Use cyclodextrin inclusion complexes or nanoemulsions to enhance aqueous solubility .
  • Structural Modifications : Replace butoxy with PEGylated chains while monitoring SAR trade-offs .

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